2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF3IO. This compound is characterized by the presence of bromine, iodine, and trifluoroethoxy groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves a multi-step process. One common method starts with the reaction of iodobenzene with trifluoromethyl bromide to produce 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by a bromine atom, yielding the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of materials with specific electronic and optical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine or iodine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effect of the trifluoroethoxy group. In coupling reactions, the compound forms a complex with a palladium catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
1-Bromo-4-iodobenzene: Lacks the trifluoroethoxy group, making it less reactive in certain reactions.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene imparts unique electronic properties, making it more reactive in nucleophilic substitution and coupling reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Properties
IUPAC Name |
2-bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3IO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOKKJYJLTTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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